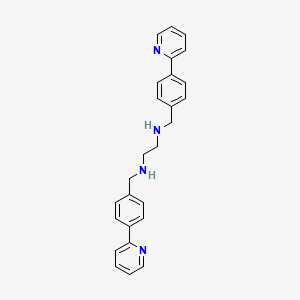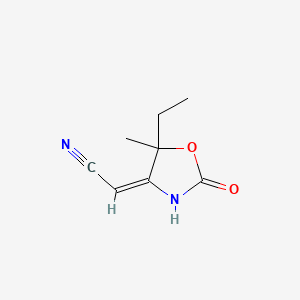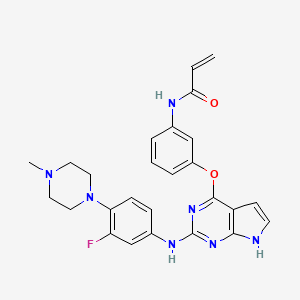
BC-1215
Overview
Description
BC-1215 is a synthetic organic compound known for its role as an inhibitor of F-box protein 3 (Fbxo3).
Mechanism of Action
Target of Action
BC-1215 primarily targets the F-box protein 3 (Fbxo3) . Fbxo3 is a component of a ubiquitin E3 ligase, which plays a crucial role in the protein degradation process and association with the SCF complex .
Mode of Action
This compound works by antagonizing Fbxo3 on TNF Receptor-Associated Factors (TRAF) cytokine signaling . It disrupts the interaction between Fbxo3 and the leucine-rich repeat protein 2 (FBXL2), leading to the upregulation of FBXL2 expression . This results in FBXL2-mediated ubiquitination and degradation of TRAF proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the TRAF cytokine signaling pathway . By disrupting the Fbxo3-FBXL2 interaction, this compound leads to the upregulation of FBXL2, which in turn mediates the ubiquitination and degradation of TRAF proteins . This results in the downregulation of TRAF-mediated cytokine production .
Pharmacokinetics
It is known that this compound exhibits a low ic50 in vitro , indicating that it has a high affinity for its target, Fbxo3 .
Result of Action
This compound has been shown to significantly attenuate inflammation. It reduces cellular TRAFs, resulting in the downregulation of TRAF-mediated cytokine production . In animal models, this compound has been shown to reduce pro-inflammatory cytokines, suppress bacterial growth, and decrease counts of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the presence of lipopolysaccharide (LPS), this compound has been shown to inhibit ATP-induced IL-1β secretion in LPS-primed human macrophage-like cells
Biochemical Analysis
Biochemical Properties
BC-1215 plays a significant role in biochemical reactions. It inhibits interactions between FBXO3-F-box and the leucine-rich repeat protein 2 (FBXL2), leading to the upregulation of FBXL2 expression . This results in the down-regulation of inflammatory cytokine production .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. In LPS-primed human macrophage-like cells, this compound suppresses the ATP-induced secretion of IL-1β . This suggests that this compound influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits ATP-induced IL-1β secretion via the FBXL2-mediated ubiquitination and degradation of pro-IL-1β as well as NLRP3 in LPS-primed THP-1 cells . This indicates that this compound can bind to and ubiquitinate NLRP3 and pro-IL-1β .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound decreases the stability of NLRP3 and pro-IL-1β at the protein level via proteasome-dependent degradation . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as FBXO3 and FBXL2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BC-1215 involves the reaction of N,N’-bis(4-pyridin-2-ylphenyl)methyl)ethane-1,2-diamine with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BC-1215 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce more stable forms of the compound .
Scientific Research Applications
BC-1215 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving F-box protein 3 inhibition.
Biology: Investigated for its role in modulating cytokine signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions involving cytokine dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting inflammation and related pathways
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC-Me: Another inhibitor targeting similar pathways.
Homo-PROTAC cereblon degrader 1: A compound with similar inhibitory effects on cytokine signaling.
Lenalidomide-Br: Known for its role in modulating immune responses.
Thalidomide-O-amido-C6-NH2 TFA: Used in inflammation research with similar mechanisms of action.
Uniqueness of BC-1215
This compound is unique due to its high affinity for Fbxo3 and its potent inhibitory effects on TRAF cytokine signaling. Its ability to modulate multiple cytokine pathways and its potential therapeutic applications in inflammation research make it a valuable compound in scientific studies .
Properties
IUPAC Name |
N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEPQJQQSLMESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1507370-20-8 | |
| Record name | 1507370-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BC-1215?
A1: this compound is a selective small-molecule inhibitor of the F-box protein 3 (Fbxo3), a component of the Skp1-Cullin1-F-box protein (SCF) E3 ubiquitin ligase complex [, , , ]. By inhibiting Fbxo3, this compound prevents the ubiquitination and subsequent degradation of F-box and leucine-rich repeat protein 2 (Fbxl2) [, ]. This, in turn, leads to increased Fbxl2 levels, which can then target other proteins for ubiquitination and degradation, ultimately impacting various cellular processes like inflammation and neuronal signaling.
Q2: What are the downstream effects of this compound treatment in the context of inflammation?
A2: this compound has been shown to attenuate inflammatory responses in various models. For instance, in a rat model of ischemia-reperfusion (I/R) induced lung injury, this compound administration reduced lung edema, oxidative stress, and the levels of inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) []. In rheumatoid arthritis fibroblast-like synoviocytes (FLS), this compound suppressed the expression of pro-inflammatory genes like IL-1β, IL-6, COX-2, MMP-9, CCL-2, and CCL-7, likely by modulating nuclear factor-kappaB (NF-κB) activity [].
Q3: How does this compound impact neuropathic pain, and what molecular pathways are involved?
A3: Research suggests that this compound might offer a potential therapeutic avenue for neuropathic pain management. In a rat model of spinal nerve ligation (SNL), this compound administration alleviated mechanical allodynia, a common symptom of neuropathic pain [, ]. This effect is attributed to this compound's ability to modulate several key proteins in the spinal cord:
- TRAF2: this compound, through Fbxl2 upregulation, promotes the ubiquitination and degradation of tumor necrosis factor receptor-associated factor 2 (TRAF2) [].
- TNIK: The decrease in TRAF2 levels subsequently inhibits the activation of NcK-interacting kinase (TNIK) [].
- GluR1: Downstream, the reduced TNIK activity prevents the phosphorylation and trafficking of the GluR1 subunit of AMPA receptors to the neuronal cell membrane [].
Q4: Has this compound been investigated in any other disease models?
A4: Yes, besides lung injury and neuropathic pain, this compound has also shown promising results in a study using lipopolysaccharide (LPS)-primed THP-1 cells, a model for studying inflammation. In this in vitro study, this compound inhibited the secretion of the pro-inflammatory cytokine IL-1β induced by ATP [].
Q5: What is the role of HOIL-1L in lung adenocarcinoma, and how is it related to this compound's mechanism of action?
A5: HOIL-1L, a component of the linear ubiquitin chain assembly complex (LUBAC), is involved in the ubiquitination and degradation of the tumor suppressor protein kinase Cζ (PKCζ) in lung adenocarcinoma cells []. While not directly targeted by this compound, the study highlighting HOIL-1L's role underscores the potential of targeting specific E3 ligase components, like Fbxo3, for therapeutic intervention in cancer []. The study suggests that modulating the ubiquitin proteasome system, particularly through E3 ligases, holds promise for developing novel anticancer therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)


![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)



![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B593762.png)
![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)





